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Compound of Interest

Compound Name: 4-Methyl-5-nitro-2-thiazoleamine

Cat. No.: B189694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-5-nitro-2-thiazoleamine,

a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document

details its physicochemical properties, experimental protocols for its synthesis, and its potential

biological activities, with a focus on its relevance to drug development.

Physicochemical Properties
4-Methyl-5-nitro-2-thiazoleamine, also known as 2-amino-4-methyl-5-nitrothiazole, is a

substituted thiazole with the molecular formula C4H5N3O2S. Its key quantitative data are

summarized in the table below.
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Property Value Reference

Molecular Weight 159.17 g/mol [1][2]

Molecular Formula C4H5N3O2S [1][2]

CAS Number 56682-07-6 [1]

Melting Point 205-207 °C [2]

Density 1.6±0.1 g/cm³ [2]

XLogP3 1.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
4

Rotatable Bond Count 1

Synthesis of 4-Methyl-5-nitro-2-thiazoleamine
The synthesis of 4-methyl-5-nitro-2-thiazoleamine can be achieved through the nitration of 2-

amino-4-methylthiazole. The following protocol is a representative method based on

established procedures for the nitration of similar thiazole derivatives.

Experimental Protocol: Nitration of 2-Amino-4-
methylthiazole
Materials:

2-Amino-4-methylthiazole

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Ice

Ethanol (95%)
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Stirring apparatus

Cooling bath

Procedure:

In a flask equipped with a magnetic stirrer and placed in a cooling bath, dissolve 2-amino-4-

methylthiazole (0.10 mole) in 15 ml of concentrated sulfuric acid. Maintain the temperature at

-8°C.

Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of

concentrated sulfuric acid, keeping the mixture cool.

Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole over 50

minutes, ensuring the temperature does not rise above -5°C.

After the addition is complete, continue stirring the reaction mixture for an additional 5

minutes at 5°C.

Pour the reaction mixture onto 35 g of crushed ice. A precipitate will form.

Collect the crude product by filtration.

The resulting product is a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-

nitrothiazole. The desired 5-nitro compound can be separated and purified by

recrystallization from 50% ethanol. Higher reaction temperatures tend to favor the formation

of the 5-nitro isomer.

Spectroscopic Data
The structural confirmation of 4-methyl-5-nitro-2-thiazoleamine is achieved through various

spectroscopic techniques. The following table summarizes the expected spectral data based on

the analysis of structurally similar compounds.
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Technique Expected Data

¹H NMR

The spectrum is expected to show a singlet for

the methyl protons (CH₃) and a broad singlet for

the amine protons (NH₂).

¹³C NMR

The spectrum will display distinct signals for the

four carbon atoms in the molecule, including the

methyl carbon, the two carbons of the thiazole

ring, and the carbon bonded to the nitro group.

IR Spectroscopy

Characteristic absorption bands are anticipated

for the N-H stretching of the amine group

(around 3300-3500 cm⁻¹), the C=N stretching of

the thiazole ring, and the asymmetric and

symmetric stretching of the nitro group (NO₂)

(typically around 1500-1550 cm⁻¹ and 1300-

1350 cm⁻¹, respectively).

Mass Spectrometry

The mass spectrum will show a molecular ion

peak corresponding to the molecular weight of

the compound (159.17 g/mol ).

Biological Activity and Drug Development Potential
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered

considerable attention in drug discovery due to their wide range of pharmacological activities.

Derivatives of 2-amino-5-nitrothiazole, in particular, have shown promise as therapeutic agents.

Antimicrobial and Antiparasitic Activity
The 5-nitrothiazole moiety is a key component of the broad-spectrum antimicrobial and

antiparasitic drug nitazoxanide. Analogs of 2-amino-5-nitrothiazole have demonstrated activity

against various anaerobic bacteria and parasites. The proposed mechanism of action for some

of these compounds is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an

essential enzyme for anaerobic energy metabolism.

Enzyme Inhibition
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Derivatives of 2-amino-5-nitrothiazole have been designed and synthesized as inhibitors of

other key enzymes. For instance, certain semicarbazone derivatives have shown inhibitory

activity against monoamine oxidase (MAO) and cholinesterase, which are important targets in

the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.
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Caption: Synthetic workflow for 4-Methyl-5-nitro-2-thiazoleamine.

Proposed Mechanism of Action
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Proposed Mechanism of Action: PFOR Inhibition
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Caption: Inhibition of PFOR by 4-methyl-5-nitro-2-thiazoleamine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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